2-Furancarboxamide, N-[2-[2-(2-thienyl)acetyl]phenyl]-
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Overview
Description
N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a furan ring, and an amide linkage. Thiophene and furan are both five-membered heterocyclic compounds containing sulfur and oxygen atoms, respectively. These heterocycles are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves the acylation of 2-(thiophen-2-yl)acetic acid with 2-aminophenyl furan-2-carboxamide. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to activate the carboxylic acid group . The reaction conditions often include the use of an organic solvent like tetrahydrofuran (THF) and a base such as triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the acyl and amide moieties can be reduced to alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohols or amines derived from the carbonyl groups.
Substitution: Halogenated or nitrated derivatives of the thiophene and furan rings.
Scientific Research Applications
N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and pain pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-acetic acid share structural similarities and exhibit similar biological activities.
Furan Derivatives: Compounds such as furan-2-carboxamide and furan-2-acetic acid also share structural features and applications.
Uniqueness
N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of thiophene and furan rings, which confer distinct electronic properties and biological activities. This dual heterocyclic structure enhances its potential as a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C17H13NO3S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[2-(2-thiophen-2-ylacetyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13NO3S/c19-15(11-12-5-4-10-22-12)13-6-1-2-7-14(13)18-17(20)16-8-3-9-21-16/h1-10H,11H2,(H,18,20) |
InChI Key |
JIIKMELBYALNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=CS2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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